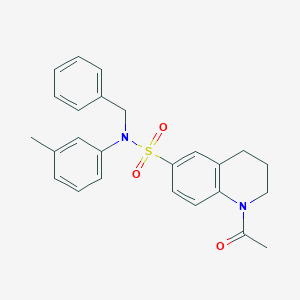
1-acetyl-N-benzyl-N-(3-methylphenyl)-3,4-dihydro-2H-quinoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-benzyl-N-(3-methylphenyl)-3,4-dihydro-2H-quinoline-6-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of quinolines and has been studied for its diverse biological activities.
Mechanism of Action
The mechanism of action of 1-acetyl-N-benzyl-N-(3-methylphenyl)-3,4-dihydro-2H-quinoline-6-sulfonamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes or modulating the activity of ion channels. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can improve cognitive function. This compound has also been shown to modulate the activity of calcium channels, which play a crucial role in cellular signaling.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. It has been shown to have antimicrobial activity against a range of bacteria and fungi. It has also been shown to have antiviral activity against the herpes simplex virus. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antidiabetic properties by reducing blood glucose levels in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-acetyl-N-benzyl-N-(3-methylphenyl)-3,4-dihydro-2H-quinoline-6-sulfonamide in lab experiments is its diverse biological activities. This compound has been shown to have antimicrobial, antiviral, anticancer, and antidiabetic properties, making it useful for a range of experiments. Additionally, this compound has been shown to be relatively stable, making it easy to handle in the lab.
One of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to dissolve in aqueous solutions, which are commonly used in lab experiments. Additionally, this compound has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 1-acetyl-N-benzyl-N-(3-methylphenyl)-3,4-dihydro-2H-quinoline-6-sulfonamide. One area of research could focus on improving the solubility and bioavailability of this compound. This could involve the development of new formulations or the use of drug delivery systems to improve its effectiveness in vivo.
Another area of research could focus on the development of new derivatives of this compound. This could involve the modification of the quinoline ring or the sulfonamide group to improve its biological activities or reduce its toxicity.
Finally, research could focus on the mechanism of action of this compound. Further studies could help to elucidate the exact targets of this compound and how it modulates their activity. This could lead to the development of new drugs that target these same pathways.
Synthesis Methods
The synthesis of 1-acetyl-N-benzyl-N-(3-methylphenyl)-3,4-dihydro-2H-quinoline-6-sulfonamide can be achieved through a multistep process. The first step involves the condensation of N-benzyl-3-methylbenzenesulfonamide with acetylacetone in the presence of a base to form this compound. The yield of this step is around 70%. The second step involves the reduction of the double bond in the quinoline ring using a reducing agent such as sodium borohydride. The final step involves the sulfonation of the compound with sulfuric acid to form the desired product. The overall yield of this process is around 40%.
Scientific Research Applications
1-acetyl-N-benzyl-N-(3-methylphenyl)-3,4-dihydro-2H-quinoline-6-sulfonamide has been studied for its diverse biological activities. It has been shown to have antimicrobial, antiviral, anticancer, and antidiabetic properties. This compound has also been studied for its potential to inhibit the activity of enzymes such as tyrosinase, acetylcholinesterase, and carbonic anhydrase. Additionally, it has been studied for its potential to modulate the activity of ion channels such as calcium channels and potassium channels.
properties
IUPAC Name |
1-acetyl-N-benzyl-N-(3-methylphenyl)-3,4-dihydro-2H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-19-8-6-12-23(16-19)27(18-21-9-4-3-5-10-21)31(29,30)24-13-14-25-22(17-24)11-7-15-26(25)20(2)28/h3-6,8-10,12-14,16-17H,7,11,15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYFXFWZGPONKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)N(CCC4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



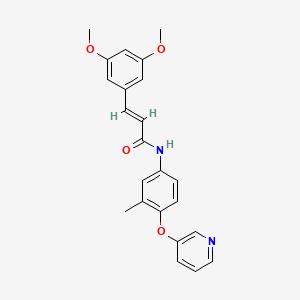
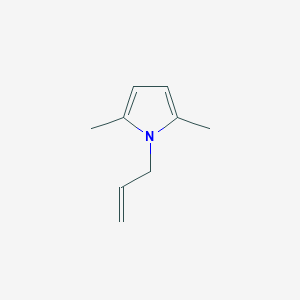
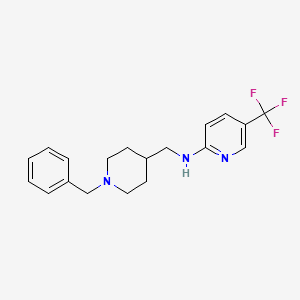
![2,5-bis(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7547926.png)
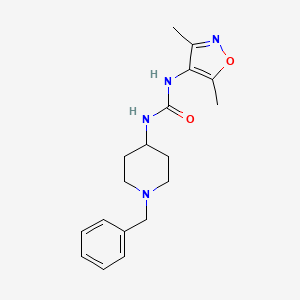
![3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7547940.png)
![2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)
![N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B7547953.png)
![3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7547957.png)
![4-fluoro-3-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7547977.png)
![N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide](/img/structure/B7547988.png)
![N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide](/img/structure/B7547991.png)